molecular formula C27H22N4O3S B6550792 ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1040659-05-9

ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6550792
CAS No.: 1040659-05-9
M. Wt: 482.6 g/mol
InChI Key: AWKCDMWUAIUHFB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (Compound ID: G420-0463) is a heterocyclic compound with a molecular formula of C₂₇H₂₂N₄O₃S and a molecular weight of 482.56 g/mol . Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2, a sulfanylacetamido linker at position 4, and an ethyl benzoate ester at the para position of the benzamide moiety.

Properties

IUPAC Name

ethyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-2-34-27(33)19-10-12-20(13-11-19)29-25(32)17-35-26-24-16-23(30-31(24)15-14-28-26)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKCDMWUAIUHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other molecules that have shown anti-tubercular activity, suggesting that it may also target Mycobacterium tuberculosis.

Mode of Action

Given its structural similarity to other anti-tubercular agents, it may interfere with essential biochemical processes in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth

Biological Activity

Ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research, including synthesis methods, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structure that integrates various functional groups, which contribute to its biological activity. The molecular formula is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 396.48 g/mol. Its structure includes a naphthalene moiety linked to a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities through several mechanisms:

  • Kinase Inhibition : Many pyrazolo derivatives are recognized as potent inhibitors of various protein kinases, which are crucial in regulating cellular processes such as growth and differentiation. For instance, the inhibition of Pim kinases has been linked to therapeutic effects in cancer treatment due to their role in cell proliferation and survival pathways .
  • Antiviral Activity : Similar compounds have shown potential antiviral effects against flaviviruses, suggesting that this compound may also possess antiviral properties .
  • Antitumor Effects : The compound's structure suggests potential activity against various cancer cell lines by inducing apoptosis or inhibiting tumor growth through targeted kinase inhibition .

Biological Evaluation and Case Studies

Several studies have evaluated the biological activity of related pyrazolo compounds, providing insights into their efficacy:

Compound Target IC50 (nM) Activity
Pyrazolo[1,5-a]pyrimidinePim-1 Kinase110Strong inhibitor
Naphthalenic Pyrazole DerivativeEGFR2300Selective inhibition
Ethyl 4-{[2-(naphthalen-1-yl)ethyl]amino}benzoateVarious KinasesNot specifiedPotentially active

Case Study: Anticancer Activity

In a recent study focusing on pyrazolo derivatives, several compounds were screened for their anticancer properties using the MDA-MB-231 breast cancer cell line. The results indicated that specific analogues significantly reduced cell viability at low concentrations, showcasing their potential as anticancer agents .

Case Study: Antiviral Properties

Another investigation into structurally similar compounds revealed promising antiviral activities against dengue and yellow fever viruses. This suggests that this compound may also be effective against viral infections .

Scientific Research Applications

Biological Activities

Research indicates that compounds with a similar pyrazolo[1,5-a]pyrazine structure exhibit a range of biological activities, suggesting that ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate could serve as a lead compound in pharmacological studies. Notable activities include:

  • Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo compounds have been shown to inhibit critical kinases involved in cancer progression, such as CDK2 and TRKA, which are crucial targets in cancer therapy .
  • Enzyme Inhibition : The compound may act as a dual inhibitor targeting specific enzymes linked to cancer and neurogenic disorders. This dual-action potential enhances its therapeutic profile .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazolo derivatives for their therapeutic potential:

  • Dual Inhibition Studies : Research has demonstrated that certain derivatives exhibit potent inhibitory activity against CDK2 and TRKA kinases. For example, compounds synthesized from similar frameworks showed IC50 values comparable to established inhibitors .
  • Antiproliferative Effects : A study assessing various pyrazolo derivatives across multiple cancer cell lines revealed significant growth inhibition rates, indicating their potential as anticancer agents .
  • Molecular Docking Simulations : These simulations have been employed to explore binding modes of synthesized compounds with their biological targets. Such studies provide insights into the mechanisms underlying their therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares G420-0463 with analogs sharing its pyrazolo[1,5-a]pyrazine core or functional motifs (e.g., sulfanylacetamido, benzoate ester).

Methyl 4-(2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0636)

  • Molecular Formula : C₂₄H₂₂N₄O₃S
  • Molecular Weight : 446.53 g/mol
  • Key Differences :
    • Replaces the naphthalen-1-yl group with a 4-ethylphenyl substituent.
    • Uses a methyl benzoate ester instead of ethyl.
  • Impact :
    • Reduced molecular weight (-36.03 g/mol) and lipophilicity (predicted logP ~4.5 vs. 4.819 for G420-0463) due to smaller aromatic and ester groups.
    • The ethylphenyl group may enhance metabolic stability compared to naphthalene but reduce π-π stacking interactions in target binding .

Ethyl 4-(2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0609)

  • Molecular Formula : C₂₅H₂₄N₄O₃S
  • Molecular Weight : 460.55 g/mol
  • Key Differences :
    • Retains the ethyl benzoate ester but substitutes naphthalene with 4-ethylphenyl .
  • Impact :
    • Intermediate lipophilicity (logP ~4.7) between G420-0463 and G420-0634.
    • The ethylphenyl group may improve solubility relative to naphthalene while maintaining moderate steric bulk .

5-Ethoxymethyleneamino-3-Aryl Pyrazole Derivatives ()

  • Example: 5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Molecular Features: Pyrazole core with fluorophenyl and nitrophenyl substituents. Key Differences: Lacks the pyrazolo[1,5-a]pyrazine ring and sulfanylacetamido linker.

1,5-Dihydro-6-[(2-Substituted Phenyl-2-Oxoethyl)thio]-Pyrazolo[3,4-d]pyrimidin-4-ones ()

  • Example: Compound 2 (R = aryl)
    • Molecular Features : Pyrazolo[3,4-d]pyrimidine core with thioether linkages.
    • Key Differences : Thioxo group and pyrimidine ring alter electronic properties and hydrogen-bonding capacity vs. G420-0463’s pyrazine core.
    • Impact : Increased hydrogen bond acceptors (e.g., carbonyl groups) may improve target affinity but reduce cell permeability .

Comparative Analysis Table

Compound ID/Name Molecular Weight Core Structure Key Substituents logP Bioactivity Notes
G420-0463 482.56 Pyrazolo[1,5-a]pyrazine Naphthalen-1-yl, ethyl benzoate 4.819 Data pending (structural analogs suggest kinase inhibition potential)
G420-0636 446.53 Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl, methyl benzoate ~4.5 Higher solubility, lower steric hindrance
G420-0609 460.55 Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl, ethyl benzoate ~4.7 Balanced lipophilicity and bulk
15a ~350 (estimated) Pyrazole 4-Fluorophenyl, 4-nitrophenyl N/A Reactivity-driven applications
Compound 2 ~400 (estimated) Pyrazolo[3,4-d]pyrimidine Thioether, 2-oxoethyl N/A Enhanced hydrogen-bonding capacity

Research Findings and Implications

  • Structural Flexibility : The pyrazolo[1,5-a]pyrazine core in G420-0463 allows for versatile substitutions, enabling optimization of lipophilicity (via naphthalene) and metabolic stability (via ethyl benzoate) .
  • Role of Naphthalene : The naphthalen-1-yl group in G420-0463 likely enhances binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs), a feature absent in 4-ethylphenyl analogs .
  • Ester Group Influence : Ethyl benzoate in G420-0463 and G420-0609 may confer slower esterase-mediated hydrolysis compared to methyl esters (G420-0636), extending in vivo half-life .
  • Synthetic Feasibility : and highlight methodologies for introducing sulfanylacetamido linkers and heterocyclic cores, supporting scalable synthesis of G420-0463 derivatives .

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